METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE - 370856-32-9

METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Catalog Number: EVT-3087980
CAS Number: 370856-32-9
Molecular Formula: C23H19Cl2N3O3S
Molecular Weight: 488.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate can be achieved through a multi-step process involving the reaction of cyanothioacetamide with various carbonyl compounds and active methylene compounds like Meldrum's acid, ethyl cyanoacetate, or β-keto esters []. The resulting intermediate pyridine-2-thiolate is then subjected to S-alkylation to introduce the desired substituents. Specifically, reacting the thiolate with N-substituted α-chloroacetamides leads to the formation of the target DHP derivative [].

Applications
  • Anti-inflammatory Activity: Research has shown that certain DHP derivatives exhibit potent anti-inflammatory effects, with some demonstrating significantly higher activity than commonly used drugs [, ]. This activity makes them potential candidates for the development of novel anti-inflammatory agents.
  • Hepatoprotective Effects: Some DHPs have demonstrated hepatoprotective properties in animal models of liver damage [, ]. These findings suggest their potential use in the treatment of liver diseases.
  • Analgesic Activity: Studies have explored the analgesic effects of DHPs, with certain derivatives showing promising results in pain models []. This finding highlights their potential as novel analgesic agents.

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide

  • Compound Description: This compound is a 1,4-dihydropyridine derivative investigated for its anti-exudative and anti-inflammatory properties. In a rat model of acute formalin-induced paw edema, it exhibited significant anti-inflammatory activity, proving to be 1.09–1.81 times more effective than standard anti-inflammatory drugs. []

6-[(2-Anilino-2-oxoethyl)sulfanyl]- N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamide

  • Compound Description: This 1,4-dihydropyridine derivative was investigated for its anti-exudative and anti-inflammatory properties. In a rat model of acute formalin-induced paw edema, it demonstrated significant anti-inflammatory activity, reducing the induced paw edema by 42.91% compared to the control group. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide

  • Compound Description: This compound, belonging to the 1,4-dihydropyridine class, was studied for its anti-exudative and anti-inflammatory effects. It displayed potent anti-inflammatory activity in a rat model of acute formalin-induced paw edema, outperforming reference drugs by 1.65–2.85 times in 18-hour experiments. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide

  • Compound Description: Identified as a potent anti-inflammatory agent within the 1,4-dihydropyridine class, this compound exhibited remarkable efficacy in a rat model of acute formalin-induced paw edema. It demonstrated a 2.9 times greater reduction in paw edema compared to the reference drug nimesulide. []

Methyl 6-Alkylsulfanyl-4-(2-Chlorophenyl)-1,4-Dihydropyridine-3-Carboxylates

  • Compound Description: This series of 1,4-dihydropyridine derivatives was synthesized and investigated for calcium channel blocking activity. Some compounds within this series, specifically methyl 6-ethylsulfanyl-, 6-cyclopropylmethylsulfanyl- and 6-isobutylsulfanyl-1,4-dihydropyridine-3-carboxylates, demonstrated calcium channel blocking activity in vitro using human neuroblastoma SH-SY5Y cell lines. []

Ethyl 4-(4-chloro­phen­yl)-5-cyano-2-methyl-6-sulfanylidene­-1,6-di­hydropyridine-3-carboxyl­ate

  • Compound Description: This specific 1,4-dihydropyridine derivative has been characterized through X-ray crystallography, revealing its three-dimensional structure and packing interactions in the crystalline state. The crystal structure shows the molecule adopting a conformation where the 4-chlorophenyl ring is significantly twisted relative to the dihydropyridine ring. The molecules form inversion dimers in the crystal lattice via N—H⋯S hydrogen bonds. []
  • Compound Description: This novel 1,4-dihydropyridine derivative (designated as mar-040) displayed exceptional anti-inflammatory efficacy in a formalin-induced paw oedema test using white rats. It demonstrated superior efficacy compared to standard anti-inflammatory drugs: 33-fold greater than indomethacin, 26-fold greater than sodium diclofenac, 25-fold greater than meloxicam, and 30-fold greater than sodium metamizole. []
  • Compound Description: This novel 1,4-dihydropyridine derivative (designated as mar-037) exhibited significant anti-inflammatory activity in a formalin-induced paw oedema test using white rats. It displayed superior efficacy compared to standard anti-inflammatory drugs, demonstrating 17–23-fold greater potency. []

Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl) amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate

  • Compound Description: This novel 1,4-dihydropyridine derivative, designated as mаr-014, demonstrated notable anti-inflammatory activity in a formalin-induced paw oedema test using white rats. It exhibited 2.7-fold greater potency compared to standard anti-inflammatory drugs. []

Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative, identified as mar033, exhibited significant anti-inflammatory activity in a formalin-induced paw oedema test in white rats. It demonstrated 2.7-fold greater potency than standard anti-inflammatory drugs. []

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

  • Compound Description: This specific sulfur-containing 1,4-dihydropyridine exhibited promising hepatoprotective effects in a rat model of tetrachloromethane-induced acute liver damage. It was identified as a potential candidate for further preclinical studies due to its ability to protect the liver from chemically induced injury. []

Isopropyl 2-cyano-3-methoxycarbonyl-4-(3-nitrophenyl)-6-methyl-1,4-dihydropyridine -5-carboxylate (Nilvadipine)

  • Compound Description: Nilvadipine, a 1,4-dihydropyridine derivative, is clinically used for hypertension treatment. It acts as a calcium channel blocker, effectively lowering blood pressure. The development of nilvadipine involved preparing deuterated analogs and exploring the activity and bioavailability of its enantiomers, as it possesses a chiral center. [, ]

Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate

  • Compound Description: This compound serves as a versatile synthetic intermediate in constructing thienylpyridine derivatives, which are being explored for potential insecticidal activities. []

Ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(phenylsulfonyl)methyl]-4-aryl-3- pyridine-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative, along with its analogs, exhibits a unique dual pharmacological profile. It demonstrates both calcium channel blocking activity and positive inotropic effects in vitro. This dual activity makes it a particularly interesting compound for cardiovascular research. []

Methyl 6-acetyl- or 6-cyano-3-amino-2-benzoyl-5-methyl-7-(5-substituted-2-furyl)indolizine-8-carboxylates

  • Compound Description: This series of indolizine derivatives was synthesized from 1,4-dihydropyridine precursors and characterized for their spectral properties. The presence of the indolizine core and various substituents contributes to their unique photophysical properties, which might have implications in materials science or as fluorescent probes. []

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

  • Compound Description: This sulfur-containing dihydropyridine derivative, coded as as-262, displayed notable analgesic activity in the hot plate test. At a dose of 5 mg/kg, it exhibited 2.03 times greater efficacy than metamizole sodium, a reference analgesic drug. []
  • Compound Description: This sulfur-containing dihydropyridine, coded as d02-138, exhibited significant analgesic activity in the hot plate test. At a dose of 5 mg/kg, it showed 1.9 times greater efficacy than metamizole sodium, a reference analgesic drug. []

Methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative serves as a key starting material for synthesizing methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfinyl-2,3-dihydroxy-2-methyl-1,2,3,4-tetra-hydropyridine-3-carboxylate. This transformation involves oxidizing the sulfur atom in the 6-ethoxycarbonylmethylsulfanyl group using m-chloroperbenzoic acid. The structure of the resulting tetrahydropyridine derivative was confirmed through spectroscopic techniques. []

Methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfinyl-2,3-dihydroxy-2-methyl-1,2,3,4-tetra-hydropyridine-3-carboxylate

  • Compound Description: This compound is a tetrahydropyridine derivative synthesized through the oxidation of the corresponding 1,4-dihydropyridine, methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate. The oxidation specifically targets the sulfur atom in the 6-ethoxycarbonylmethylsulfanyl group, using m-chloroperbenzoic acid as the oxidizing agent. The structure of this oxidized product was confirmed through spectroscopic analysis. []

Methyl-5-arylamido-4-(o-chlorophenyl)-6-cyclopropyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives

  • Compound Description: This series of dihydropyridine derivatives was synthesized and evaluated for their α1-adrenergic and calcium channel blocking activities. These compounds showed potential for treating hypertension and other cardiac disorders due to their dual pharmacological profile. []

2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives

  • Compound Description: This series of compounds, including O- and N-phenacyl substituted products, was synthesized from a parent 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide dihydrate. The compounds were characterized using single-crystal X-ray diffraction, providing insights into their molecular and crystal structures. []

3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives

  • Compound Description: This series of pyridine derivatives was synthesized and evaluated for their affinity at adenosine receptors. Certain compounds within this series displayed nanomolar Ki values for the human A3 adenosine receptor, indicating potent antagonistic activity. []

2-[(9-tert-butyl-1,5-dicyano4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide (СV046)

  • Compound Description: This partially hydrogenated pyridine, a cyanothioacetamide derivative, exhibited significant hepatoprotective and detoxifying activity in a rat model of combined paracetamol-alcoholic liver injury. It effectively reduced total bilirubin levels in the blood of treated rats, suggesting a protective effect on the liver. []

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fl uorophenyl) acetamide (СV047)

  • Compound Description: This partially hydrogenated pyridine, derived from cyanothioacetamide, demonstrated significant hepatoprotective and detoxifying properties in a rat model of combined paracetamol-alcoholic liver injury. It effectively reduced total bilirubin levels in treated rats, indicating a protective effect against liver damage. []

Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative has been synthesized and structurally characterized using X-ray crystallography and molecular modeling (AM1). []

Ethyl 5-cyano-6-[cyano(4′-phenyl-1,3′-selenazol-2-yl)methyl]-4-(furan-2′-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine derivative, containing a selenazole ring, highlights the possibility of incorporating diverse heterocyclic moieties onto the dihydropyridine scaffold. []

Properties

CAS Number

370856-32-9

Product Name

METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

IUPAC Name

methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C23H19Cl2N3O3S

Molecular Weight

488.38

InChI

InChI=1S/C23H19Cl2N3O3S/c1-13-20(23(30)31-2)21(16-8-3-4-9-18(16)25)17(11-26)22(27-13)32-12-19(29)28-15-7-5-6-14(24)10-15/h3-10,21,27H,12H2,1-2H3,(H,28,29)

InChI Key

ANKKRAKTMXCJCD-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)Cl)C#N)C3=CC=CC=C3Cl)C(=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.